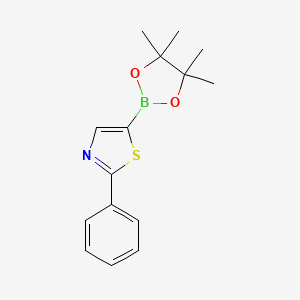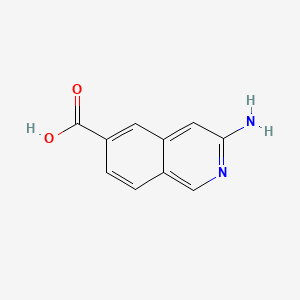
3-Aminoisoquinoline-6-carboxylic acid
Übersicht
Beschreibung
3-Aminoisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.18 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group and an amino group attached to an isoquinoline ring . The InChI string representation of the molecule isInChI=1S/C10H8N2O2/c11-9-4-8-3-6 (10 (13)14)1-2-7 (8)5-12-9/h1-5H, (H2,11,12) (H,13,14) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.18 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . The compound has a topological polar surface area of 76.2 Ų and a heavy atom count of 14 .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
A novel compound containing two isoquinoline-3-carboxylic acids and a benzoic acid, synthesized and tested for anti-tumor activity, showed promising results. This compound was found to be well tolerated, with high therapeutic efficacy and low systemic toxicity at effective doses, suggesting it as a potential lead for future anti-tumor drug development (Gao et al., 2015).
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of quinoline substituted epoxides. Specifically, 6-Oxiranyl- and 3-oxiranyl-2-phenylquinoline-4-carboxylic acid diisopropylamides react with secondary amines and lithium amides to produce (aminohydroxyethyl)quinolines with opposite regioselectivities (Boa et al., 2003).
Enantiopure Synthesis
An efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators of nuclear receptors, has been developed. This process involves Candida antarctica lipase B-catalyzed hydrolysis and achieves high enantiomeric excesses and good chemical yields (Forró et al., 2016).
Anti-Thrombotic Agents
A study introduced natural amino acids into the 3-position of tetrahydroisoquinoline-3-carboxylic acid (THIQA) to produce novel dipeptide derivatives. These derivatives showed higher potencies in inhibiting adenosine diphosphate (ADP), arachidonic acid (AA), platelet-activating factor (PAF), and thrombin (TH) induced platelet aggregations compared to THIQA. They also demonstrated higher potencies in inhibiting thrombogenesis in rats, suggesting their potential as new anti-thrombotic agents (Cheng et al., 2009).
Free-Radical Scavenging and Enzyme Inhibitory Activity
A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their free-radical scavenging activity and inhibitory activities against d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These compounds exhibited significant radical scavenging capabilities and moderate inhibitory activities, highlighting their potential therapeutic applications in oxidative-stress-related diseases (Solecka et al., 2014).
Eigenschaften
IUPAC Name |
3-aminoisoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMVHHJMPJLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737378 | |
| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-79-1 | |
| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
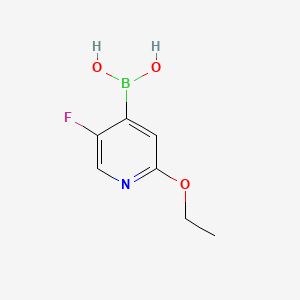
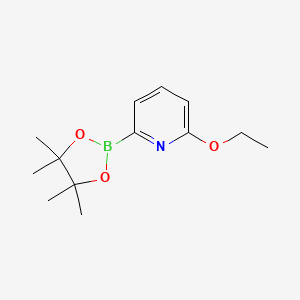
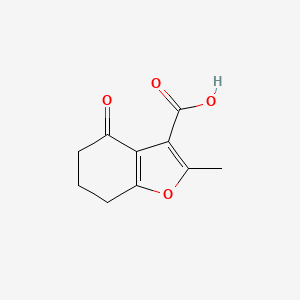
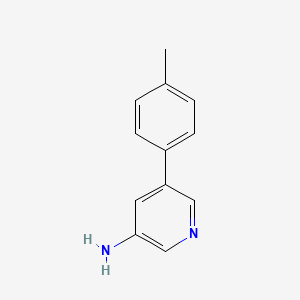
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)


